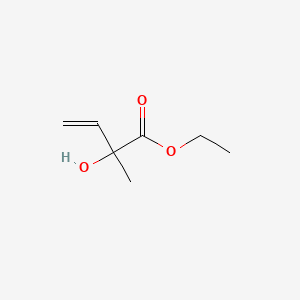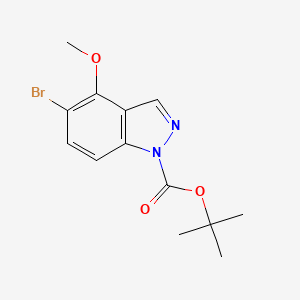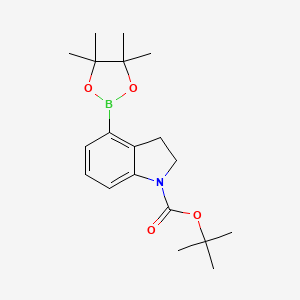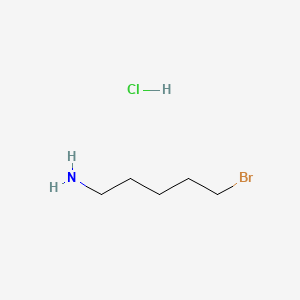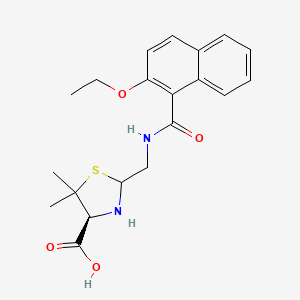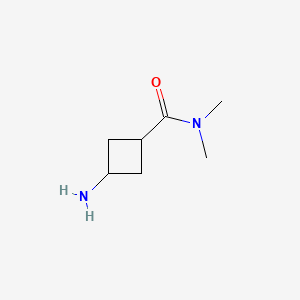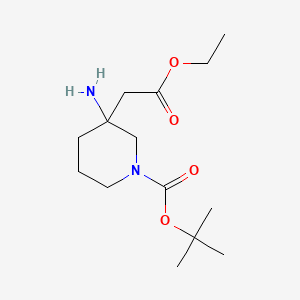
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, also known as TEOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug design, and organic synthesis.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have explored the synthesis and characterization of various derivatives of tert-butyl piperidine-1-carboxylate, demonstrating its versatility as a precursor for developing compounds with potential biological activities. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, one being an ester derivative and the other a hydrazide derivative. These compounds were characterized using spectroscopic methods and single crystal X-ray diffraction analysis, highlighting their structural properties and potential for further biological evaluation due to their moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been determined through single crystal X-ray diffraction analysis, providing insights into their conformation and potential interaction mechanisms. Moriguchi et al. (2014) synthesized a cyclic amino acid ester from a corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, illustrating the compound's structural complexity and potential as a building block for further chemical synthesis (Moriguchi et al., 2014).
Potential Biological Activities
The research extends into evaluating the biological activities of synthesized compounds, suggesting their potential applications in developing therapeutic agents. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, underscores the relevance of these compounds in drug development processes, with an emphasis on optimizing synthetic methods for higher yields (Wang et al., 2015).
Propriétés
IUPAC Name |
tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-11(17)9-14(15)7-6-8-16(10-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRYZNIEKNLGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCN(C1)C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

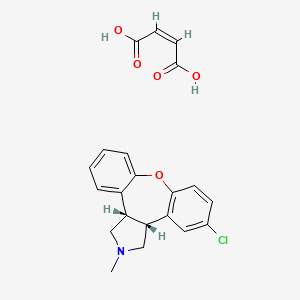
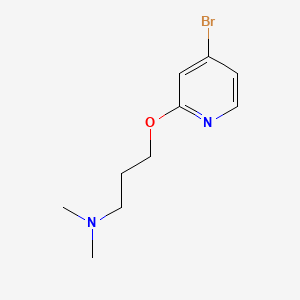
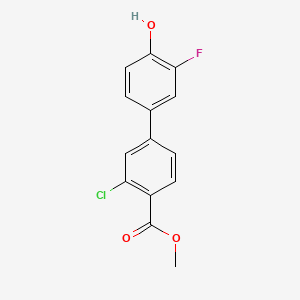
![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/no-structure.png)
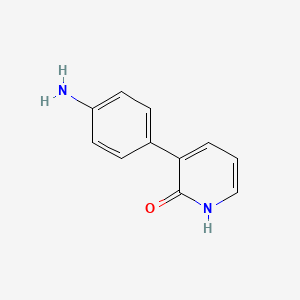
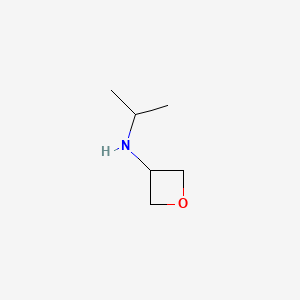
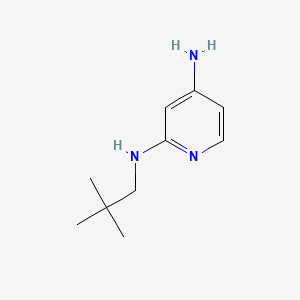
![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)
